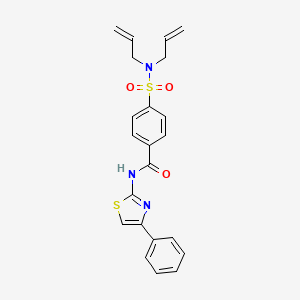

4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide

CAS No.: 476625-98-6

Cat. No.: VC4802672

Molecular Formula: C22H21N3O3S2

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476625-98-6 |

|---|---|

| Molecular Formula | C22H21N3O3S2 |

| Molecular Weight | 439.55 |

| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26) |

| Standard InChI Key | JFDOJBDAQHWTMK-UHFFFAOYSA-N |

| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Introduction

Overview of the Compound

The compound “4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide” is likely a sulfonamide derivative featuring a thiazole ring and a benzamide group. Such compounds are often studied for their biological activities due to the presence of pharmacologically active moieties like sulfonamides, thiazoles, and benzamides. These groups are known for their roles in antimicrobial, anticancer, and anti-inflammatory agents.

Key Structural Features:

-

Sulfonamide Group: The N,N-diallylsulfamoyl group introduces both hydrophilic and lipophilic properties, enhancing solubility and interaction with biological targets.

-

Thiazole Ring: A heterocyclic structure often found in bioactive molecules.

-

Benzamide Core: A common pharmacophore in drug design.

Potential Synthesis Pathway

While direct synthesis data is unavailable, similar compounds are synthesized using multi-step reactions involving:

-

Formation of the Thiazole Moiety:

-

Reacting substituted thioureas with α-halo ketones or similar electrophiles.

-

-

Introduction of the Benzamide Group:

-

Coupling a substituted benzoyl chloride with an amine derivative.

-

-

Sulfonamide Functionalization:

-

Reacting the intermediate with diallylamine and sulfonyl chloride derivatives.

-

These steps typically require solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Antimicrobial Activity

Sulfonamide-thiazole derivatives are known for their broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi . The specific structure of this compound suggests potential as an antimicrobial agent.

Anticancer Potential

The thiazole ring and benzamide core are frequently explored in anticancer research due to their ability to inhibit enzymes or proteins involved in cancer cell proliferation .

Molecular Docking and Computational Studies

Computational techniques such as molecular docking can predict the binding affinity of this compound to biological targets:

-

Binding to Enzymes: Likely targets include kinases or bacterial enzymes.

-

In Silico Toxicity Prediction: Computational models can assess potential toxicity levels before in vitro testing .

Challenges:

-

Limited experimental data on this specific compound.

-

Potential toxicity due to sulfonamide functional groups.

Future Research:

-

Experimental synthesis and structural characterization using techniques like NMR, IR, and LC-MS.

-

Biological screening for antimicrobial, anticancer, and anti-inflammatory activities.

-

Optimization of pharmacokinetic properties for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume